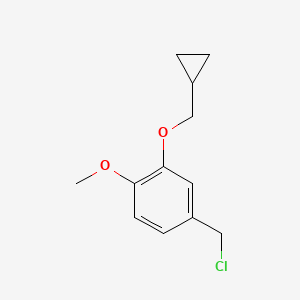
4-(Chloromethyl)-2-(cyclopropylmethoxy)-1-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is likely an organic molecule that contains a benzene ring, a chloromethyl group (-CH2Cl), a methoxy group (-OCH3), and a cyclopropylmethoxy group (-OCH2-cyclopropyl). The presence of these functional groups can influence the compound’s reactivity and properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the chloromethyl, methoxy, and cyclopropylmethoxy groups onto a benzene ring. This could potentially be achieved through substitution reactions, where the respective groups replace a hydrogen atom on the benzene ring .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the benzene ring. The exact structure would depend on the positions of these groups on the ring .Chemical Reactions Analysis
The compound could undergo various chemical reactions depending on the conditions. For instance, the chloromethyl group could potentially be replaced by other groups in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the benzene ring could contribute to its stability, while the chloromethyl group could make it more reactive .Scientific Research Applications
Electrochemical Reduction Studies
Research by McGuire and Peters (2016) explored the electrochemical reduction of a similar compound, 4,4′-(2,2,2-trichloroethane-1,1-diyl)bis(methoxybenzene), at carbon and silver cathodes. This study is relevant for understanding the electrochemical properties of related compounds, including 4-(Chloromethyl)-2-(cyclopropylmethoxy)-1-methoxybenzene (McGuire & Peters, 2016).
Monomer Synthesis for Polymer Production
A study by Sanford et al. (1999) compared different monomers, including 1,4-bis(chloromethyl)-2-(2′-ethylhexyloxy)-5-methoxybenzene, for the modified Gilch route to poly[2-methoxy-5-(2′-ethylhexyloxy)-p-phenylenevinylene]. This research is crucial for understanding how different monomers, similar to 4-(Chloromethyl)-2-(cyclopropylmethoxy)-1-methoxybenzene, can be utilized in polymer production (Sanford et al., 1999).
Environmental Impact and Pollutant Studies
Another study by McGuire et al. (2016) examined the catalytic reduction of 4,4′-(2,2,2-trichloroethane-1,1-diyl)bis(methoxybenzene) (methoxychlor), a common environmental pollutant. This research provides insights into the environmental implications and degradation of chemicals structurally related to 4-(Chloromethyl)-2-(cyclopropylmethoxy)-1-methoxybenzene (McGuire et al., 2016).
Synthesis of Charge Transfer Materials
Research by Weng Li-bin (2006) on the synthesis of 1-(4-methoxyphenyl)-2-[4′-(4″-methoxy)-triphenylamine]-ethylene underlines the use of similar compounds in the creation of charge transfer materials, which are essential in electronic applications (Weng Li-bin, 2006).
Catalyst and Mediator in Organic Chemistry
Stavber and Zupan (2005) explored the role of a related compound, Selectfluor F-TEDA-BF4, in various organic reactions, demonstrating the potential of similar compounds like 4-(Chloromethyl)-2-(cyclopropylmethoxy)-1-methoxybenzene as catalysts or mediators in organic synthesis (Stavber & Zupan, 2005).
Safety And Hazards
properties
IUPAC Name |
4-(chloromethyl)-2-(cyclopropylmethoxy)-1-methoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-14-11-5-4-10(7-13)6-12(11)15-8-9-2-3-9/h4-6,9H,2-3,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWYABBLBPVMSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCl)OCC2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625736 |
Source


|
| Record name | 4-(Chloromethyl)-2-(cyclopropylmethoxy)-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-(cyclopropylmethoxy)-1-methoxybenzene | |
CAS RN |
183660-56-2 |
Source


|
| Record name | 4-(Chloromethyl)-2-(cyclopropylmethoxy)-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

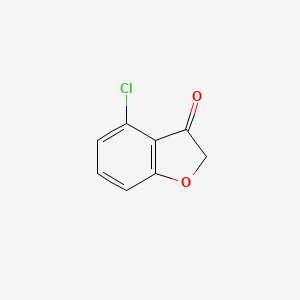
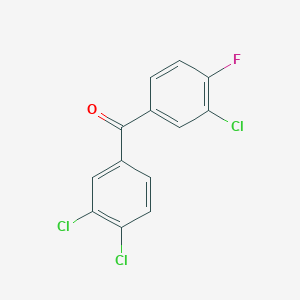
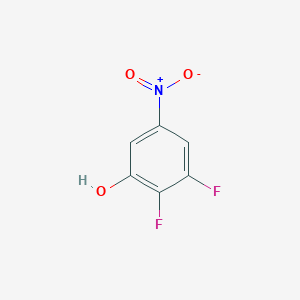
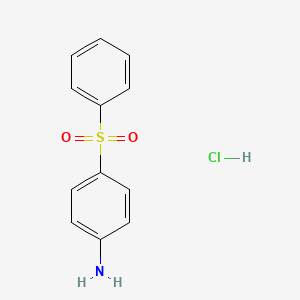
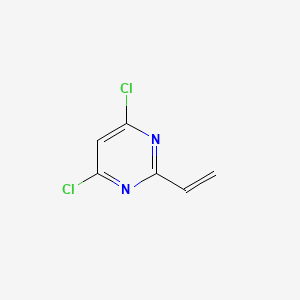
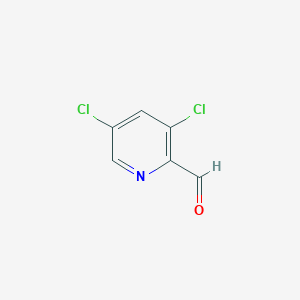
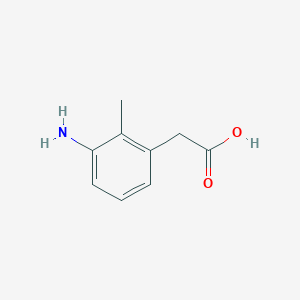
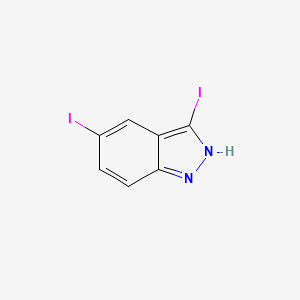
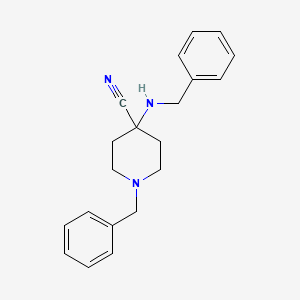
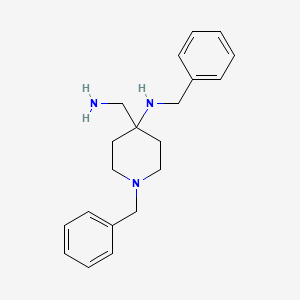
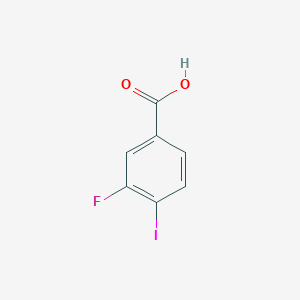
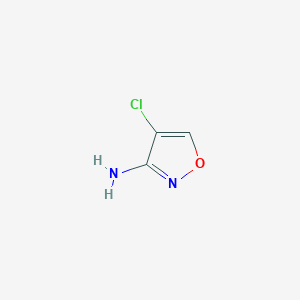
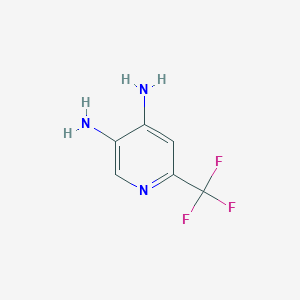
![Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one](/img/structure/B1322348.png)